![molecular formula C12H15N3O2 B2920951 methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate CAS No. 370873-24-8](/img/structure/B2920951.png)

methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

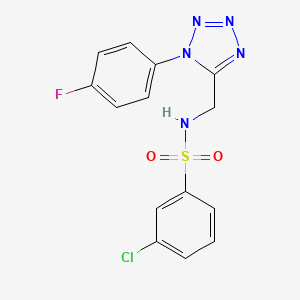

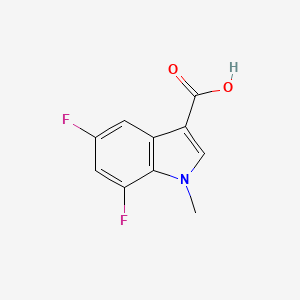

“Methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate” is a chemical compound with the molecular formula C12H15N3O2 . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes the compound , involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . Other specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds

A novel approach for synthesizing α-aminopyrrole derivatives utilizing isoxazole strategies has been developed, showcasing the versatility of pyrrolo[1,2-a]azepine structures in constructing complex molecules. This method involves a domino process of reductive isoxazole ring-opening followed by cyclization, demonstrating the compound's reactivity towards forming pyrrole-containing products through azo coupling and carbenes under photolysis conditions (Galenko et al., 2019).

Catalysis and Enantioselective Synthesis

The compound's framework is instrumental in the development of methods for enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, which are crucial building blocks in bioactive compounds and therapeutic agents. Palladium catalyzed C–H arylation of thioamides, including a wide range of amines, highlights the importance of these structures in asymmetric synthesis, especially in drug discovery (Jain et al., 2016).

Flavor Chemistry and Food Science

Research into the Maillard reaction and its products has shown that certain precursors can lead to the formation of cooling-active compounds and bitter-tasting azepinones. The structure and reactivity of related compounds have been explored to understand their formation mechanisms and potential for influencing food flavors through controlled Maillard-type reactions (Ottinger & Hofmann, 2002).

Advanced Organic Synthesis Techniques

Studies on the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and related structures from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes demonstrate the compound's role in constructing nitrogen-containing heterocycles. These methodologies offer pathways to synthesize biologically relevant molecules and highlight the potential of these compounds in medicinal chemistry and drug development (Lim et al., 2007).

Mechanism of Action

Future Directions

Pyrrolopyrazine derivatives, including the compound , have exhibited a wide range of biological activities . Therefore, they are considered attractive scaffolds for drug discovery research . Future research could focus on exploring the therapeutic potential of these compounds and understanding their mechanisms of action.

properties

IUPAC Name |

methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-12(16)11-10(14)8(7-13)9-5-3-2-4-6-15(9)11/h2-6,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUPFTILIONKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C2N1CCCCC2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2920873.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2920874.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2920877.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)

![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)

![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]oxolan-3-amine](/img/structure/B2920887.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2920891.png)